

3,3,3-Trifluoro-1-propanol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,3,3-Trifluoro-1-propanol*

Cat. No.: *B3428203*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,3,3-Trifluoro-1-propanol**

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3,3,3-Trifluoro-1-propanol in Advanced Synthesis

3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2) is a fluorinated alcohol that has emerged as a pivotal building block and specialized solvent in modern chemistry.^{[1][2]} Its unique molecular architecture, featuring a highly electronegative trifluoromethyl (CF₃) group at one end and a reactive hydroxyl (-OH) group at the other, imparts a distinct set of physical and chemical properties. This guide offers an in-depth examination of these properties, providing the foundational knowledge necessary for its effective application in pharmaceutical design, materials science, and organic synthesis.^{[1][3]}

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, bioavailability, and binding affinity.^{[2][4]} **[5]** **3,3,3-Trifluoro-1-propanol** serves as a key intermediate for introducing the trifluoromethyl motif, making a thorough understanding of its physical characteristics essential for researchers and drug development professionals.^{[2][6]}

Caption: Chemical Structure of **3,3,3-Trifluoro-1-propanol**.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical properties. These values govern everything from reaction kinetics and solvent compatibility to storage requirements and safety protocols. The properties of **3,3,3-Trifluoro-1-propanol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ F ₃ O	[1][2][7]
Molecular Weight	114.07 g/mol	[1][8][9]
Appearance	Colorless to almost colorless clear liquid	[1][10][11]
Density	1.294 - 1.3 g/cm ³	[1][2][12]
Boiling Point	100-101 °C	[1][12]
Flash Point	37 °C (98.6 °F)	[2][3][12]
Refractive Index (n _{20/D})	1.32	[1][2][12]
pKa	~14.09 (Predicted)	[10][12][13]
Vapor Pressure	2830 mmHg at 25 °C	[2]

Density: Implications for Formulation and Reaction Stoichiometry

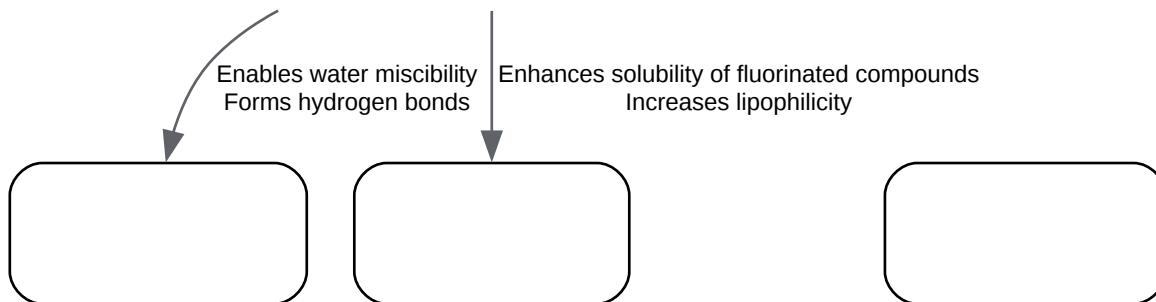
With a density of approximately 1.294 g/cm³, **3,3,3-Trifluoro-1-propanol** is significantly denser than many common organic solvents.[2][12] This property is a critical consideration in process chemistry and formulation science, particularly when dealing with biphasic reaction systems or calculating mass from volumetric measurements. Accurate density values are essential for precise stoichiometric control in large-scale synthesis.

Boiling and Flash Points: A Framework for Thermal Safety and Purification

The boiling point of 100 °C indicates moderate volatility, allowing for its removal under reduced pressure without excessive heating, which is crucial for preserving thermally sensitive products.

[1][12] However, the relatively low flash point of 37 °C classifies it as a flammable liquid, mandating strict adherence to safety protocols.[2] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and using non-sparking equipment.[14]

Refractive Index: A Tool for Quality Control


The refractive index, measured at 1.32, is a highly sensitive and non-destructive measure of purity.[1][2][15] In a research or manufacturing setting, this value serves as a rapid quality control checkpoint. Any deviation from the specified range (e.g., 1.3215-1.3265 @ 20°C) can indicate the presence of impurities or water, triggering further analytical investigation.[15]

Solubility Profile: A Duality of Function

One of the most compelling attributes of **3,3,3-Trifluoro-1-propanol** is its amphiphilic nature, stemming from the hydrophilic alcohol group and the lipophilic trifluoromethyl group. It is fully miscible in water, a property conferred by the hydroxyl group's ability to engage in hydrogen bonding.[3][10][16]

This duality is central to its utility. The trifluoromethyl group enhances solubility for fluorinated compounds and can stabilize reactive intermediates, while the hydroxyl group ensures compatibility with polar reagents and aqueous workup procedures.[1] This makes it an excellent solvent choice for reactions involving both polar and nonpolar species.[1]

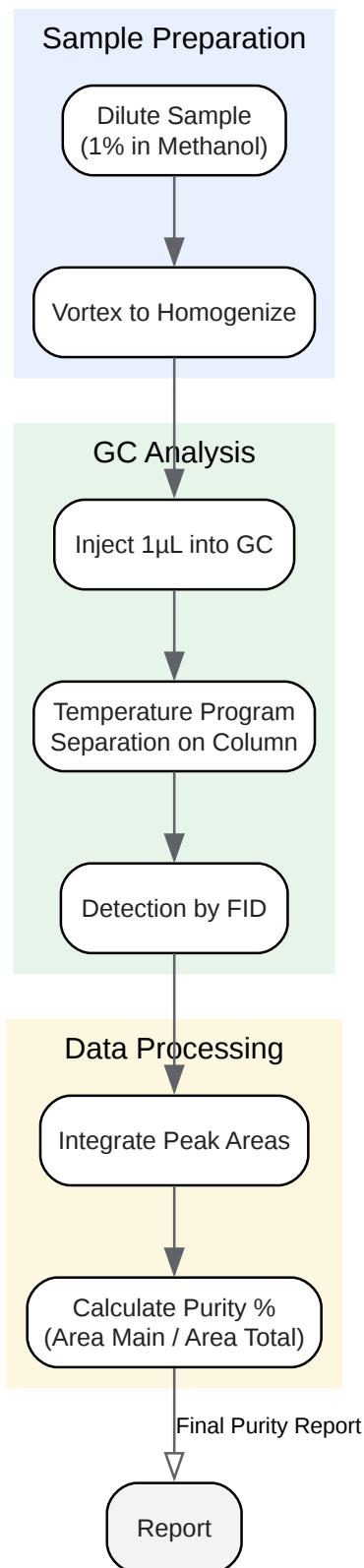
Amphiphilic Nature of 3,3,3-Trifluoro-1-propanol

[Click to download full resolution via product page](#)

Caption: Hydrophilic vs. Lipophilic regions of the molecule.

Protocol: Purity Assessment by Gas Chromatography (GC)

Trustworthiness in research and development hinges on self-validating systems. Verifying the purity of a starting material like **3,3,3-Trifluoro-1-propanol** is a non-negotiable first step. The most common method, as indicated by suppliers, is Gas Chromatography (GC).[1][11]


Objective: To determine the purity of a **3,3,3-Trifluoro-1-propanol** sample and identify any volatile impurities.

Causality: GC is the ideal technique because it separates compounds based on their volatility and interaction with the stationary phase. The high volatility and thermal stability of **3,3,3-Trifluoro-1-propanol** make it perfectly suited for GC analysis. A polar column is chosen to provide better peak shape for the alcohol.

Methodology

- Instrument and Column Setup:
 - Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID). The FID is chosen for its high sensitivity to organic compounds.
 - Column: Agilent J&W DB-WAX or similar polar polyethylene glycol (PEG) column (30 m x 0.25 mm ID, 0.25 µm film thickness). The polar stationary phase provides optimal retention and peak symmetry for the polar alcohol.
 - Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.0 mL/min.
- Temperature and Detector Conditions:
 - Inlet Temperature: 200 °C. This ensures rapid and complete vaporization of the sample.
 - Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 180 °C.

- Final Hold: Hold at 180 °C for 5 minutes. This temperature program ensures separation of early-eluting volatile impurities from the main analyte peak.
 - Detector Temperature: 250 °C. This prevents condensation of the analyte post-separation.
- Sample Preparation:
 - Prepare a 1% (v/v) solution of **3,3,3-Trifluoro-1-propanol** in a high-purity solvent like methanol or acetone. Dilution prevents column overloading and ensures sharp peaks.
 - Vortex the sample thoroughly to ensure homogeneity.
- Injection and Data Analysis:
 - Injection Volume: 1.0 μ L.
 - Split Ratio: 50:1. A high split ratio is used to introduce a small, precise amount of the concentrated sample onto the column.
 - Analysis: The resulting chromatogram is analyzed by integrating the area of all peaks. Purity is calculated as the area of the main **3,3,3-Trifluoro-1-propanol** peak divided by the total area of all peaks, expressed as a percentage.

[Click to download full resolution via product page](#)

Caption: Workflow for GC Purity Assessment.

Safety, Handling, and Storage

Authoritative grounding in safety is paramount. **3,3,3-Trifluoro-1-propanol** is classified as a flammable liquid that is toxic if swallowed and causes skin and serious eye irritation.[8][17] It may also cause respiratory irritation.[8][17]

- **Handling:** Always use in a well-ventilated area or fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17] Avoid contact with skin and eyes and prevent inhalation of vapors.[17][14]
- **Storage:** Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12] The recommended storage temperature is often between 2-8 °C.[1][12][16] Keep containers tightly closed to prevent moisture contamination and evaporation.[3]
- **Fire Safety:** In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[14]

Conclusion

3,3,3-Trifluoro-1-propanol is more than a simple fluorinated alcohol; it is a strategic tool for molecular design. Its physical properties—a unique density, moderate boiling point, and a compelling amphiphilic nature—make it highly versatile. For the medicinal chemist, it offers a reliable pathway to introduce the metabolically robust trifluoromethyl group. For the materials scientist, it serves as a building block for high-performance polymers.[1][2] A comprehensive understanding of the physical data presented in this guide is the foundation for leveraging its full potential safely and effectively in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 3,3,3-Trifluoro-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. jelsciences.com [jelsciences.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. 3,3,3-Trifluoro-1-propanol [webbook.nist.gov]
- 8. 3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 3,3,3-Trifluoro-1-propanol | 2240-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. sfdchem.com [sfdchem.com]
- 13. 3,3,3-TRIFLUORO-1-PROPANOL CAS#: 2240-88-2 [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. 3,3,3-Trifluoro-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. 3,3,3-TRIFLUORO-1-PROPANOL | 2240-88-2 [chemicalbook.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [3,3,3-Trifluoro-1-propanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428203#3-3-3-trifluoro-1-propanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com